molecular formula C8H9N5O2 B2878140 5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid CAS No. 2243521-65-3

5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid

Cat. No.: B2878140
CAS No.: 2243521-65-3
M. Wt: 207.193
InChI Key: FVXWMKHFDAZRDI-UHFFFAOYSA-N
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Description

5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid is a high-quality chemical intermediate designed for advanced pharmaceutical and agrochemical research. This compound features a hybrid heterocyclic structure combining pyrazole and 1,2,3-triazole rings, a architecture known to impart significant biological activity. The 1,2,3-triazole core is recognized in scientific literature for its chemotherapeutical value, with many derivatives demonstrating potent antimicrobial and antiviral activities , as well as antiproliferative and anticancer properties . The pyrazole moiety is a privileged structure in medicinal chemistry, featured in numerous FDA-approved drugs and clinical candidates. Over 40 pyrazole-containing drugs have been approved, targeting a wide range of conditions from inflammation to cancer. Pyrazole rings often serve as effective bioisosteres, improving a compound's physicochemical properties, such as lipophilicity and metabolic stability, which can enhance pharmacokinetic profiles. The specific substitution pattern on the pyrazole ring in this compound is designed to facilitate binding interactions with biological targets, potentially acting as a hydrogen bond donor or acceptor. Researchers can utilize this chemical as a key synthetic building block for developing novel small molecule inhibitors, probing enzyme active sites, or constructing more complex pharmacologically active agents. It is supplied with a guaranteed high level of purity. Handle with appropriate precautions in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-5-7(8(14)15)11-13(10-5)6-3-9-12(2)4-6/h3-4H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXWMKHFDAZRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1C(=O)O)C2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylpyrazole with a suitable triazole precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dimethylformamide to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction conditions and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with biological macromolecules such as proteins and nucleic acids, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are distinguished by variations in substituents, heterocyclic systems, or functional groups. Below is a detailed comparison based on available

Key Structural Analogs and Their Properties

Compound Name Core Structure Substituents Key Differences vs. Target Compound Potential Applications
5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid Triazole (1,2,3-triazole) - 5-Methyl
- 2-(1-Methylpyrazol-4-yl)
- 4-Carboxylic acid
Reference compound Pharmaceutical intermediates, ligands
5-Methyl-2-(6-methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid Triazole (1,2,3-triazole) - 5-Methyl
- 2-(6-Methylpyridazin-3-yl)
- 4-Carboxylic acid
Pyridazine replaces pyrazole; altered π-π stacking Enzyme inhibitors, agrochemicals
N-[5-Methyl-2-(trifluoromethyl)furan-3-yl] carboxamide derivatives Furan + pyridazine/pyrrolidine - Trifluoromethyl furan
- Pyridazine/pyrrolidine carboxamide
Heterocycle substitution (furan vs. triazole) Kinase inhibitors, anti-inflammatory

Critical Analysis of Differences

Substitution with a furan ring (as in –4) reduces nitrogen content but introduces oxygen, which may alter solubility and metabolic stability .

Functional Group Impact :

  • The carboxylic acid group in the target compound provides strong hydrogen-bonding capacity, critical for interactions with enzymes or receptors. In contrast, carboxamide derivatives (e.g., –4) prioritize lipophilicity and membrane permeability, favoring CNS-targeted applications .
  • Trifluoromethyl groups (e.g., in –4) enhance metabolic stability and electron-withdrawing effects, which are absent in the target compound .

Biological Activity Trends :

  • Pyrazole-containing triazoles (like the target compound) are often explored for kinase inhibition due to their ability to mimic adenine in ATP-binding pockets.
  • Pyridazine analogs () may exhibit broader selectivity across kinase families due to increased planarity and nitrogen density .

Research Findings and Data Gaps

  • Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to those in –4, which describe multi-step protocols for triazole-carboxylic acid derivatives.
  • Biological Data: While analogs like 5-methyl-2-(6-methylpyridazin-3-yl)-triazole-4-carboxylic acid () are marketed as intermediates, specific activity data (e.g., IC₅₀ values) are absent.

Biological Activity

5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid (CAS Number: 2243521-65-3) is a heterocyclic compound featuring a triazole ring, which is recognized for its stability and versatility in chemical reactions. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C8H9N5O2C_8H_9N_5O_2, with a molecular weight of 207.19 g/mol. The compound's unique structural features contribute to its biological activity.

PropertyValue
Molecular FormulaC₈H₉N₅O₂
Molecular Weight207.19 g/mol
CAS Number2243521-65-3

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. In particular, derivatives of this compound have been tested against various bacterial strains, including Mycobacterium tuberculosis. For instance, a related triazole compound demonstrated effective inhibition with a minimum inhibitory concentration (MIC) of 12.5 μg/mL against M. tuberculosis .

Anticancer Properties

Several studies have explored the anticancer potential of pyrazole and triazole derivatives. For example, compounds with similar structures have shown cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). In one study, derivatives exhibited IC50 values ranging from 3.79 µM to 42.30 µM, indicating promising antitumor activity .

Table: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)
5-Methyl-2-(1-methylpyrazol-4-yl)triazoleMCF73.79
A54926
SF-26812.50

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For instance, it has shown promise in inhibiting certain kinases involved in cancer progression. A study highlighted that pyrazole-linked compounds could inhibit Aurora-A kinase with IC50 values as low as 0.067 µM .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biological pathways, leading to therapeutic effects such as apoptosis in cancer cells or inhibition of microbial growth.

Case Studies

  • Antimicrobial Study : A novel study synthesized various triazole derivatives and evaluated their effectiveness against Mycobacterium tuberculosis. The most potent derivative exhibited an MIC value of 12.5 μg/mL, suggesting strong potential for further development as an anti-tubercular agent .
  • Cancer Therapeutics : Research on pyrazole derivatives indicated significant cytotoxicity against multiple cancer cell lines, with specific compounds inducing apoptosis at low concentrations .

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